molecular formula C6H2BrF2I B2954715 1-Bromo-2,3-difluoro-5-iodobenzene CAS No. 1349719-12-5

1-Bromo-2,3-difluoro-5-iodobenzene

Cat. No. B2954715
CAS RN: 1349719-12-5
M. Wt: 318.887
InChI Key: CSKBENOAYOLQER-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-5-iodobenzene is a chemical compound that appears as an off-white to light-yellow to yellow powder or crystals . It is also described as a colorless or yellow liquid .


Synthesis Analysis

The synthesis of 1-Bromo-2,3-difluoro-5-iodobenzene is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows attachment of various substituents to tailor the chemical structure .


Molecular Structure Analysis

The molecular weight of 1-Bromo-2,3-difluoro-5-iodobenzene is 318.89 . The InChI code is 1S/C6H2BrF2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H .


Chemical Reactions Analysis

1-Bromo-2,3-difluoro-5-iodobenzene reacts with magnesium turnings in the presence of a minimum amount of ether to afford the corresponding Grignard reagent . This reagent is employed in the synthesis of tris (3,5-difluorophenyl)methanol .


Physical And Chemical Properties Analysis

1-Bromo-2,3-difluoro-5-iodobenzene has a density of 2.342±0.06 g/cm3 . It has a melting point of 66 °C and a boiling point of 225.8±35.0 °C . The vapor pressure is 0.127mmHg at 25°C .

Scientific Research Applications

Synthesis and Organic Transformations

1,2-Dibromobenzenes, including derivatives like 1-Bromo-2,3-difluoro-5-iodobenzene, are highly valued in organic chemistry for their role as precursors in various transformations. They are particularly important in reactions based on the formation of benzynes, a class of highly reactive intermediates. Efficient methods to access such compounds include regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Domino Processes in Chemistry

1-Bromo-2-iodobenzenes, similar to 1-Bromo-2,3-difluoro-5-iodobenzene, are used in CuI-catalyzed domino processes to synthesize benzofurans, a class of organic compounds with various applications. This transformation involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).

Photodissociation Studies

The study of photodissociation in bromofluorobenzenes, closely related to 1-Bromo-2,3-difluoro-5-iodobenzene, has been conducted to understand the C–Br fragmentation process. This research provides insights into the behavior of such compounds under light exposure, relevant in photochemistry (Borg, 2007).

Electrochemical Fluorination

1-Bromo-2,3-difluoro-5-iodobenzene and similar compounds are subjects of research in the electrochemical fluorination of aromatic compounds. Understanding the formation mechanisms of various fluorinated products during electrolysis is crucial for developing efficient synthetic routes in fluorine chemistry (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Halogenation and Organometallic Chemistry

The halogenation of polyalkylbenzenes, with compounds similar to 1-Bromo-2,3-difluoro-5-iodobenzene, illustrates their utility in creating halogenated intermediates for further chemical modifications. These reactions are fundamental in organometallic chemistry, facilitating the synthesis of complex molecules (Bovonsombat & Mcnelis, 1993).

Mechanism of Action

Target of Action

1-Bromo-2,3-difluoro-5-iodobenzene is a halogenated aromatic compound. The primary targets of such compounds are often proteins or enzymes in biochemical pathways where they can form covalent bonds with amino acid residues, altering the function of the target . .

Mode of Action

Halogenated aromatic compounds generally interact with their targets through covalent bonding, hydrogen bonding, or van der waals interactions . These interactions can lead to changes in the conformation or activity of the target protein or enzyme.

Biochemical Pathways

Halogenated aromatic compounds can participate in various biochemical reactions due to their reactivity . They may affect pathways related to cell signaling, metabolism, or gene expression, among others.

Pharmacokinetics

Halogenated aromatic compounds are generally lipophilic, which can affect their absorption and distribution in the body . They may also be metabolized by enzymes in the liver, and excreted in the urine or feces .

Result of Action

Halogenated aromatic compounds can cause a variety of effects depending on their specific targets and the cells or tissues in which these targets are expressed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2,3-difluoro-5-iodobenzene. For example, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism, including factors such as age, sex, diet, and disease state .

Safety and Hazards

1-Bromo-2,3-difluoro-5-iodobenzene is considered hazardous . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Future Directions

The design of molecules like 1-Bromo-2,3-difluoro-5-iodobenzene is based on increasing molecular weight with varied π–π interactions in one or more substituents . This allows for the tailoring of the chemical structure, which could lead to new applications in the future .

properties

IUPAC Name

1-bromo-2,3-difluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKBENOAYOLQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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